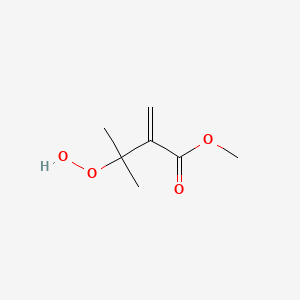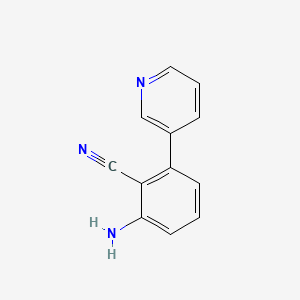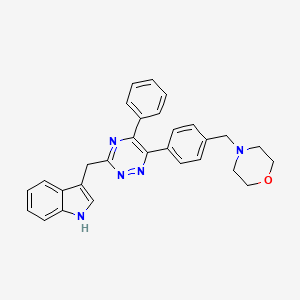
2-Amino-1,3-selenazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,3-selenazole-5-carbaldehyde is a selenium-containing heterocyclic compoundThe presence of selenium in the heterocyclic ring imparts distinct reactivity and biological activity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-selenazole-5-carbaldehyde can be achieved through a modified Hantzsch method. This involves the reaction of bromo-malonaldehyde with selenourea under controlled conditions . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the selenazole ring.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Bromo-malonaldehyde: reacts with in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-selenazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazole derivatives.
Scientific Research Applications
2-Amino-1,3-selenazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1,3-selenazole-5-carbaldehyde involves its interaction with various molecular targets. The selenium atom in the heterocyclic ring can participate in redox reactions, influencing cellular oxidative stress pathways. This can lead to the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
2-Amino-1,3-thiazole-5-carbaldehyde: Contains sulfur instead of selenium.
2-Amino-1,3-oxazole-5-carbaldehyde: Contains oxygen instead of selenium.
Comparison:
Reactivity: 2-Amino-1,3-selenazole-5-carbaldehyde is more reactive due to the presence of selenium, which has unique redox properties compared to sulfur and oxygen.
Biological Activity: The selenium-containing compound exhibits distinct biological activities, including higher antimicrobial and anticancer potential.
Stability: Selenium compounds are generally less stable than their sulfur and oxygen analogs, requiring careful handling and storage.
Properties
Molecular Formula |
C4H4N2OSe |
|---|---|
Molecular Weight |
175.06 g/mol |
IUPAC Name |
2-amino-1,3-selenazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2OSe/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
InChI Key |
BTVHWBRHOPYZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([Se]C(=N1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


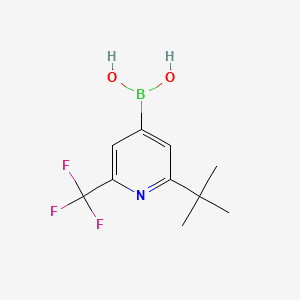
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
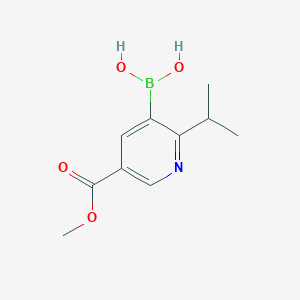
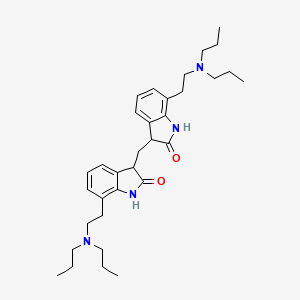
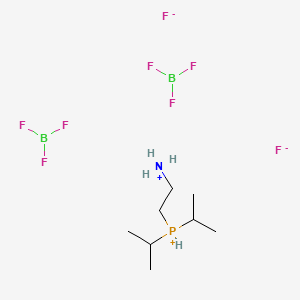
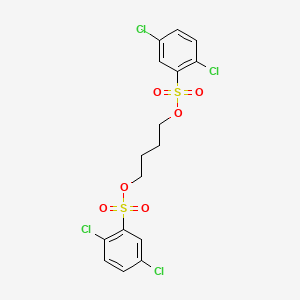
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
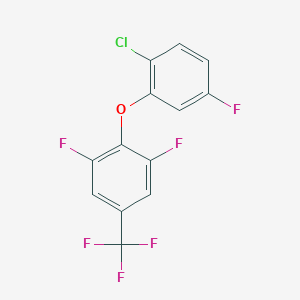
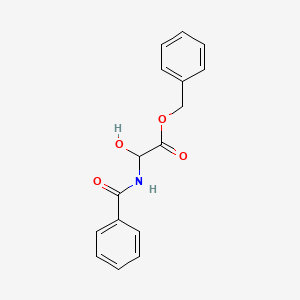
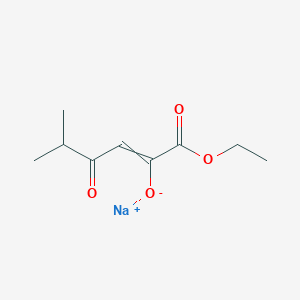
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
